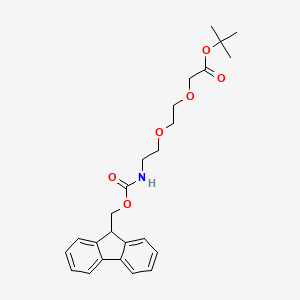
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate
Cat. No. B8373106
Key on ui cas rn:
1122484-78-9
M. Wt: 441.5 g/mol
InChI Key: AALGOFOXFDCUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08178650B2
Procedure details


100 mg (0.226 mmol) of 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid tert-butylester in 1 mL of dry DMF were treated with piperidine (89.5 μL; 0.862 mmol) at r.t. for 3 hours. The solvent was evaporated and the residue purified by chromatography on silica gel with a gradient cHex→EtOAc→EtOAc MeOH (1:1)+3% MeOH. Yield: 12 mg (24%) of the title compound. ESI MS: 220.08 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:32])[CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][NH:14]C(OCC1C2C=CC=CC=2C2C1=CC=CC=2)=O)([CH3:4])([CH3:3])[CH3:2].N1CCCCC1>CN(C=O)C>[C:1]([O:5][C:6](=[O:32])[CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][NH2:14])([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(COCCOCCNC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
|
|
Name
|
|
|
Quantity
|
89.5 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by chromatography on silica gel with a gradient cHex
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(COCCOCCN)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
